![molecular formula C5H7ClO2 B2355829 2-Chloropent-4-enoic acid CAS No. 909778-25-2](/img/structure/B2355829.png)
2-Chloropent-4-enoic acid
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Overview
Description
2-Chloropent-4-enoic acid is a chemical compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloropent-4-enoic acid consists of a five-carbon chain with a double bond at the 4th position, a chlorine atom attached to the 2nd carbon, and a carboxylic acid group at the end of the chain .It has a storage temperature of 4 degrees Celsius . The melting point and other physical properties are not specified in the available resources .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Analysis : 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a related compound to 2-Chloropent-4-enoic acid, has been synthesized and characterized using various techniques like FT-IR, NMR, and X-ray structural analysis. This compound has shown potential as an antioxidant and antitumor agent (Sirajuddin et al., 2015).
Crystal Structure Studies : The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, another compound closely related to 2-Chloropent-4-enoic acid, has been analyzed, revealing the stability of its crystal structure through hydrogen bonding (Kumar et al., 2017).
Chemical Reactions and Synthesis
Palladium-Catalyzed Cross-Coupling : 3,3-Disubstituted prop-2-enoic acids, similar in structure to 2-Chloropent-4-enoic acid, were synthesized via palladium-catalyzed cross-coupling. This method demonstrates the versatility of enoic acids in chemical synthesis (Abarbri et al., 2002).
Synthesis of Novel Heterocyclic Compounds : Research has explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of various heterocyclic compounds with potential antibacterial activities, showcasing the importance of enoic acids in pharmaceutical research (El-Hashash et al., 2015).
Advanced Materials and Catalysis
- Microwave-Assisted Synthesis : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a class similar to 2-Chloropent-4-enoic acid, have been synthesized using microwave assistance and ytterbium triflate catalyst. This demonstrates the potential of enoic acids in the efficient preparation of biologically active compounds (Tolstoluzhsky et al., 2008).
Biological Interactions and Activities
- Antioxidant Activity Analysis : The antioxidant activity of derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid has been studied, revealing their potential as antioxidants comparable to ascorbic acid. This highlights the biological significance of compounds related to 2-Chloropent-4-enoic acid (Ardjani & Mekelleche, 2016).
Safety And Hazards
properties
IUPAC Name |
2-chloropent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJHZMMKIFBAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropent-4-enoic acid |
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